Bucetin

Mutagenicity Toxicology Drug Metabolism

Bucetin (3-Hydroxy-p-butyrophenetidide) is a critical analytical probe for structure-toxicity relationship (STR) studies, exhibiting 75% lower mutagenic potency than phenacetin and pronounced species-specific metabolic activation (>90-fold). Procure as a high-purity reference standard for precise genotoxicity assay calibration, metabolic pathway investigation, or pharmacopeial method development. Differentiated kinetics reduce experimental error compared to generic analogs.

Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
CAS No. 1083-57-4
Cat. No. B1662820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBucetin
CAS1083-57-4
Synonymseta-hydroxybutyric acid-p-phenetidide
bucetin
N-(beta-hydroxybutyryl)-p-phenetidine
NHB-PPT
Molecular FormulaC12H17NO3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)CC(C)O
InChIInChI=1S/C12H17NO3/c1-3-16-11-6-4-10(5-7-11)13-12(15)8-9(2)14/h4-7,9,14H,3,8H2,1-2H3,(H,13,15)
InChIKeyLIAWQASKBFCRNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bucetin (CAS 1083-57-4): A Phenacetin-Analog Reference Standard for Analgesic and Metabolic Toxicology Research


Bucetin (3-Hydroxy-p-butyrophenetidide, CAS 1083-57-4) is a synthetic anilide derivative that was historically approved and marketed as an analgesic and antipyretic agent [1]. Chemically and pharmacologically, it is structurally analogous to phenacetin, both sharing a p-phenetidine backbone that confers analgesic properties [2]. However, bucetin was globally withdrawn from clinical use in 1986 due to its demonstrated renal toxicity [3]. As a result, its primary modern utility lies not in therapeutic development, but as a critical analytical reference standard and a mechanistic probe in toxicology and metabolism studies, specifically for investigating structure-toxicity relationships within the anilide class [4].

Why Phenacetin Cannot Replace Bucetin: Quantifiable Differences in Metabolic Stability and Genotoxic Potency


While bucetin and phenacetin share a structural core, their metabolic fates and resulting toxicological profiles are distinctly non-interchangeable. The introduction of a β-hydroxybutyryl side chain in bucetin fundamentally alters its susceptibility to microsomal deacylation—the critical bioactivation step responsible for generating the nephrotoxic and mutagenic p-phenetidine metabolite [1]. Quantitative studies reveal that the deacylation rate of bucetin is markedly lower than that of phenacetin, leading to a significantly reduced mutagenic potency in bacterial assays [2]. Furthermore, species-specific differences in enzymatic deacylase activity dramatically affect bucetin's activation, a variable that does not apply equally to its analog [1]. Therefore, substituting phenacetin for bucetin in analytical or toxicological studies would introduce substantial error in metabolic profiling, yield incorrect quantitation of reactive metabolites, and invalidate comparative toxicological assessments.

Quantitative Differentiation of Bucetin (CAS 1083-57-4) for Scientific Procurement


Mutagenic Potency of Bucetin is Significantly Lower than Phenacetin in Bacterial Assays

Bucetin demonstrates approximately one-quarter (25%) of the mutagenic potency of phenacetin in a standardized bacterial reverse mutation assay (Ames test) [1]. This reduced potency is directly attributable to the β-hydroxyl group on its butyryl side chain, which sterically hinders and kinetically slows the microsomal deacylation reaction required to liberate the ultimate mutagenic metabolite, p-phenetidine [1]. The rate of microsomal deacylation of bucetin is 'much lower' than that of phenacetin, a difference that is quantitative and mechanistically defined [2].

Mutagenicity Toxicology Drug Metabolism

Species-Specific Bioactivation of Bucetin via Microsomal Deacylation

The bioactivation of bucetin to its mutagenic metabolite is highly species-dependent. The rate of bucetin deacylation in hamster liver microsomes is over 90 times higher than in rat liver microsomes [1]. This extreme species difference is not observed for the N-hydroxylation of the common metabolite p-phenetidine, highlighting that the initial deacylation of bucetin is the rate-limiting and species-selective step [1].

Drug Metabolism Species Differences Toxicology

Bucetin Demonstrates Superior DMSO Solubility for In Vitro Assay Preparation

For in vitro applications, bucetin exhibits high solubility in dimethyl sulfoxide (DMSO), a critical property for preparing concentrated stock solutions for cell-based or biochemical assays. The compound can achieve a solubility of at least 44 mg/mL (197.07 mM) in DMSO at 25°C, as reported by multiple independent suppliers . This level of solubility is a practical advantage over more lipophilic analogs that may require less biocompatible solvents or present precipitation issues during dilution into aqueous assay buffers.

Solubility Assay Development Analytical Chemistry

High-Purity Bucetin (≥99.9%) Available for Reference Standard Applications

For analytical and quality control applications, bucetin can be reliably sourced at exceptionally high purity levels. Commercial vendors provide bucetin with a purity of ≥99.91% as determined by High-Performance Liquid Chromatography (HPLC) . This level of purity exceeds the typical ≥98% standard for many research compounds, making it a suitable candidate for use as an analytical reference standard in method development, validation, and impurity profiling studies, particularly where trace-level quantification of related anilides is required.

Analytical Chemistry Quality Control Reference Materials

Evidence-Based Application Scenarios for Procuring Bucetin (CAS 1083-57-4)


Mechanistic Studies of Structure-Toxicity Relationships (STR) in Anilide Analgesics

Bucetin serves as an essential probe to delineate structure-toxicity relationships (STR) within the anilide class. Its quantifiably lower mutagenic potency (25% of phenacetin) [1] and uniquely species-dependent bioactivation (>90-fold difference between hamster and rat) [2] provide a controlled model system to investigate how specific molecular modifications (e.g., β-hydroxybutyryl substitution) impact metabolic activation and genotoxicity. Procuring bucetin enables head-to-head comparative studies that are impossible using phenacetin or paracetamol alone, thereby generating data critical for designing safer analgesics.

Reference Standard in Genotoxicity and Carcinogenicity Assays

Given its well-characterized, intermediate mutagenic profile in the Ames test [1], bucetin is a superior positive control or reference compound for laboratories developing or validating new in vitro genotoxicity assays. Unlike the more potent and hazardous phenacetin, bucetin's reduced mutagenicity allows for more precise calibration of assay sensitivity and offers a safer alternative for routine quality control procedures in toxicology screening programs.

Metabolic Pathway Elucidation Using In Vitro Microsomal Systems

Bucetin's complex, multi-step metabolic pathway—involving deacylation, N-hydroxylation, and further conjugation [1][2]—makes it an ideal substrate for studying phase I and II drug metabolism in vitro. Its high DMSO solubility (≥44 mg/mL) facilitates the preparation of concentrated stock solutions for reproducible microsomal incubation studies. The extreme species differences in its deacylation rate (>90-fold) [1] offer a unique experimental system for comparative metabolism studies and for assessing the functional activity of specific cytochrome P450 or other deacylase enzymes across different preclinical species.

Analytical Method Development and Quality Control (QC) Reference Material

The commercial availability of bucetin at very high purity (≥99.91% by HPLC) positions it as a reliable reference standard for analytical chemistry. It can be used in the development and validation of HPLC, LC-MS, and GC-MS methods for detecting and quantifying bucetin and its major metabolites, such as p-hydroxyacetanilide [2], in biological matrices or environmental samples. Its procurement is justified for any laboratory needing a certified reference material for anilide-related compounds in forensic toxicology or pharmaceutical quality control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bucetin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.